Methyl 4-ethenyl-2-methylbenzoate
Description
Methyl 4-ethenyl-2-methylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methyl group at the 2-position and an ethenyl (vinyl) group at the 4-position. The compound combines the reactivity of the vinyl group with the steric and electronic effects of the methyl substituent, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 4-ethenyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h4-7H,1H2,2-3H3 |
InChI Key |
BVDGNJPWEKZUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
Reactivity :
- The ethenyl group in this compound enables polymerization or electrophilic additions, unlike Methyl 4-acetamido-2-hydroxybenzoate, where the acetamido group may participate in hydrogen bonding or hydrolysis .
- Methyl salicylate’s hydroxyl group allows for acid-base reactivity, absent in the target compound .
Boiling/Melting Points :
Solubility :
- Hydrophobic substituents (e.g., methyl, ethyl) enhance lipid solubility, while polar groups (e.g., hydroxy, acetamido) improve water solubility. Methyl 4-acetamido-2-hydroxybenzoate is likely more water-soluble than this compound .
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